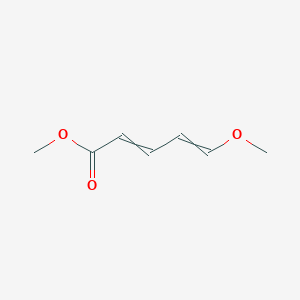
Methyl 5-methoxypenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methoxypenta-2,4-dienoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of penta-2,4-dienoic acid, featuring a methoxy group at the fifth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methoxypenta-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of penta-2,4-dienoic acid with methanol in the presence of an acid catalyst. Another method includes the reaction of 3-(dimethoxymethyl)-2-methoxyoxolane with acetic anhydride and zinc chloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methoxypenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include various derivatives of penta-2,4-dienoic acid, such as alcohols, aldehydes, and substituted esters .
Scientific Research Applications
Methyl 5-methoxypenta-2,4-dienoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-methoxypenta-2,4-dienoate involves its interaction with various molecular targets. In biological systems, it may act by modulating enzyme activities or interacting with cellular membranes. The exact pathways and molecular targets are still under investigation, but its reactivity suggests potential interactions with nucleophiles and electrophiles in biological environments .
Comparison with Similar Compounds
Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound features a benzodioxole group instead of a methoxy group, leading to different reactivity and applications.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent, this compound has a different functional group arrangement, affecting its physical and chemical properties.
Uniqueness: Its dienoate structure makes it particularly valuable in synthetic organic chemistry .
Properties
CAS No. |
61752-16-7 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 5-methoxypenta-2,4-dienoate |
InChI |
InChI=1S/C7H10O3/c1-9-6-4-3-5-7(8)10-2/h3-6H,1-2H3 |
InChI Key |
WPPWBHAFJLPQQI-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Azabicyclo[7.3.1]trideca-1(13),9,11-triene, 10,12-dimethyl-](/img/structure/B14556886.png)
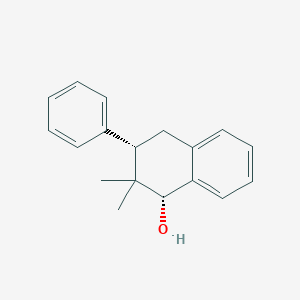
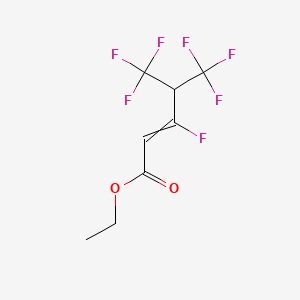
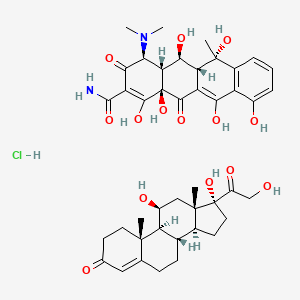
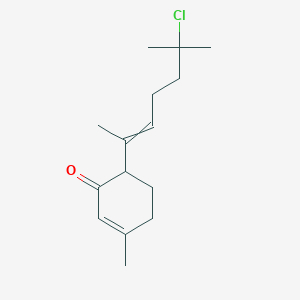
![(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14556905.png)
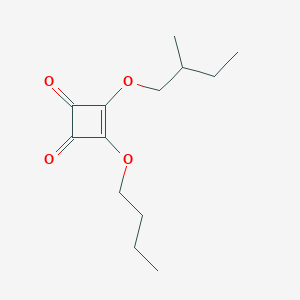
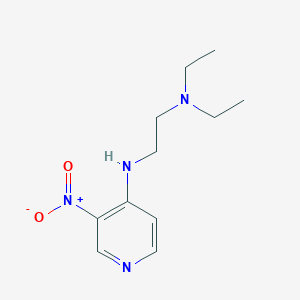

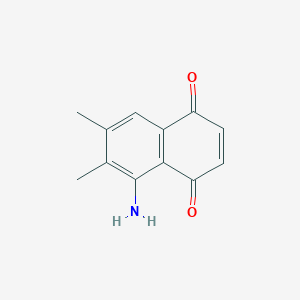
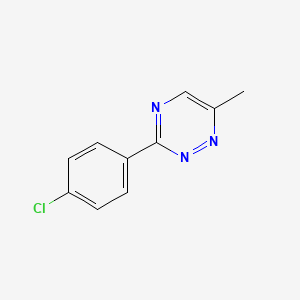
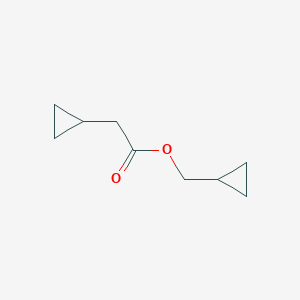
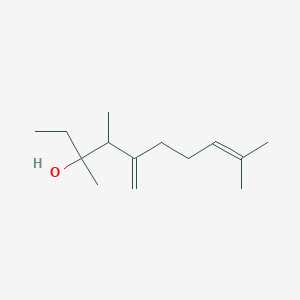
![Ethoxy[(2-hydroxyphenyl)methyl]oxophosphanium](/img/structure/B14556974.png)
